4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride
Overview
Description
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and a trifluoromethyl group is substituted at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride typically involves the following steps:
Nitration: The starting material, 4-(Trifluoromethyl)aniline, undergoes nitration to form 4-(Trifluoromethyl)nitrobenzene.
Reduction: The nitro group in 4-(Trifluoromethyl)nitrobenzene is reduced to an amino group, resulting in 4-(Trifluoromethyl)benzene-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves the reaction of 4-(Trifluoromethyl)benzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzotrifluoride: Similar structure but with amino groups at different positions.
2-(Trifluoromethyl)benzene-1,4-diamine: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)aniline: Lacks the second amino group.
Uniqueness
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDPLWGMGSBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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